Home > Products > Screening Compounds P60829 > 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine - 1247765-54-3

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Catalog Number: EVT-2711886
CAS Number: 1247765-54-3
Molecular Formula: C8H9N5
Molecular Weight: 175.195
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a chemical compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. This compound is characterized by a pyrimidine core substituted with a pyrazole moiety, which is known to enhance biological activity and selectivity towards specific enzymes involved in cell cycle regulation.

Source

This compound has been synthesized and studied in various research contexts, particularly in the development of new anticancer agents. Recent studies have reported on its synthesis, biological activity, and mechanism of action, highlighting its potential as a therapeutic agent against cancer cell proliferation .

Classification

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine belongs to the class of heterocyclic compounds, specifically pyrimidines and pyrazoles. It is classified under small molecule inhibitors due to its ability to modulate enzymatic activity, particularly that of CDK2.

Synthesis Analysis

Methods

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves methods such as the Buchwald-Hartwig amination reaction. This reaction employs chloropyrimidine derivatives and an appropriate pyrazole precursor to facilitate the formation of the desired compound.

Technical Details

The synthesis process generally includes the following steps:

  1. Preparation of Reactants: Chlorinated pyrimidine is reacted with 1-methyl-1H-pyrazole in the presence of a palladium catalyst.
  2. Reaction Conditions: The reaction is typically conducted under an inert atmosphere at elevated temperatures to promote coupling.
  3. Purification: The resulting product is purified using techniques such as column chromatography to isolate the pure compound.
Molecular Structure Analysis

Data

The molecular formula for 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is C8_{8}H9_{9}N5_{5} with a molecular weight of approximately 177.19 g/mol. The compound features both nitrogen-rich heterocycles, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine include:

  1. Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the pyrimidine ring.
  2. Complex Formation: It can form complexes with metal ions, which may enhance its biological properties or alter its reactivity profile.

Technical Details

Mechanistic studies indicate that the compound's reactivity is influenced by the electron density on the nitrogen atoms and the steric hindrance provided by the pyrazole substituent, which can dictate its interaction with biological targets.

Mechanism of Action

Process

The mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine primarily involves inhibition of CDK2 activity. This inhibition leads to:

  1. Cell Cycle Arrest: The compound prevents phosphorylation of retinoblastoma protein, disrupting cell cycle progression at the S and G2/M phases.
  2. Induction of Apoptosis: By interfering with cell cycle regulation, it triggers apoptotic pathways in cancer cells .

Data

Studies have shown that this compound exhibits sub-micromolar antiproliferative activity against various cancer cell lines, indicating its potency as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atoms.
Applications

Scientific Uses

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has significant applications in:

  1. Cancer Research: As a potential CDK2 inhibitor, it is explored for developing targeted therapies against various cancers.
  2. Drug Development: Its scaffold serves as a basis for designing new molecules with enhanced efficacy and selectivity against cancer cells .
Introduction to CDK2 as a Therapeutic Target in Oncology

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that governs cell cycle progression, particularly the G1-to-S phase transition and S-phase maintenance. It functions through binding with cyclin E (early G1/S) and cyclin A (S/G2 phases), enabling phosphorylation of downstream substrates critical for DNA replication initiation, centrosome duplication, and mitotic entry. CDK2 activation requires phosphorylation at Thr160 by CDK-activating kinase (cyclin H-cyclin-dependent kinase 7-MNAT1) and removal of inhibitory phosphorylations (Thr14/Tyr15) by cell division cycle 25 phosphatases. Its activity is further modulated by endogenous inhibitors (p21Cip1, p27Kip1, p57Kip2), which bind CDK2-cyclin complexes to block catalytic activity or promote complex disassembly. Dysregulation of CDK2 drives uncontrolled proliferation in cancers through genetic or epigenetic alterations in its regulatory network, positioning it as a compelling target for oncology drug discovery. The compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine represents a chemotype under investigation for selective CDK2 inhibition.

CDK2 Signaling Pathways in Cell Cycle Regulation and Oncogenesis

CDK2 integrates extracellular mitogenic signals with core cell cycle machinery. Upon growth factor stimulation (e.g., epidermal growth factor), cyclin E expression increases, forming active CDK2-cyclin E complexes. These complexes hyperphosphorylate retinoblastoma protein, liberating E2F transcription factors to activate genes required for DNA synthesis (e.g., dihydrofolate reductase, DNA polymerase α). Subsequently, CDK2-cyclin A phosphorylates substrates like mini-chromosome maintenance proteins, ensuring replication origin licensing and firing [1] [7]. Beyond cell cycle roles, CDK2 participates in:

  • Transcriptional Regulation: CDK2 phosphorylates the ETS transcription factor ELK4 at Thr194 and Ser387, enhancing ternary complex formation with serum response factor on the c-Fos promoter. This drives c-Fos expression, a key event in epidermal growth factor-induced cell transformation and tumorigenesis [2].
  • DNA Damage Response: CDK2 facilitates homologous recombination repair by phosphorylating Nijmegen breakage syndrome 1 and C-terminal binding protein interacting protein, promoting double-strand break resection [5] [7].
  • Apoptosis Evasion: CDK2 phosphorylates Forkhead box O1 transcription factor, sequestering it in the cytoplasm and inhibiting pro-apoptotic gene expression (e.g., Bim) [7].

Table 1: Key CDK2 Substrates and Oncogenic Functions

SubstratePhosphorylation Site(s)Biological ConsequenceOncogenic Role
Retinoblastoma proteinMultiple serinesE2F release, S-phase gene transcriptionUncontrolled proliferation
ELK4Thr194, Ser387c-Fos activation, cell transformationTumor initiation/metastasis
Forkhead box O1Ser249Cytoplasmic retention, apoptosis suppressionChemoresistance
Mini-chromosome maintenance proteinsMultiple sitesDNA replication initiationReplication stress, genomic instability

Role of CDK2 Dysregulation in Tumorigenesis and Chemoresistance

CDK2 dysregulation occurs primarily through overexpression of its cyclin partners rather than direct genomic amplification. CCNE1 (cyclin E1) amplification occurs in 15–20% of high-grade serous ovarian cancers, 10% of uterine cancers, and subsets of breast and endometrial cancers. This amplification drives constitutive CDK2 activation, inducing:

  • Replication Stress: Unscheduled origin firing depletes nucleotide pools, causing fork collapse and DNA double-strand breaks.
  • Chromosomal Instability: Premature centrosome duplication (via CDK2/cyclin E phosphorylation of nucleophosmin) causes multipolar mitotic spindles [1] [7].
  • Therapeutic Resistance:
  • CDK4/6 Inhibitors: Cyclin E overexpression bypasses cyclin D-CDK4/6 dependency, maintaining retinoblastoma protein phosphorylation.
  • Endocrine Therapy: Estrogen receptor-positive breast cancers with CCNE1 amplification resist tamoxifen/aromatase inhibitors via CDK2-mediated estrogen-independent proliferation.
  • Platinum Chemotherapy: Ovarian cancers with CCNE1 amplification show reduced response due to enhanced DNA damage tolerance [1] [5].
  • BRAF Inhibitors: Melanoma/colorectal cells develop resistance through cyclin E upregulation, sustaining CDK2-dependent proliferation despite BRAF suppression [8].

Additionally, CDK2 inhibition reverses multidrug resistance in HRAS-mutant cancers by suppressing cancer stem cell properties like SOX2 expression [7].

Table 2: Genetic Alterations Driving CDK2 Dependency in Cancers

AlterationCancer TypesResistance Mechanisms ImplicatedClinical Impact
CCNE1 amplificationOvarian, breast, endometrialCDK4/6 inhibitor, platinum, PARP inhibitorReduced progression-free survival
Cyclin E overexpression (no amplification)NSCLC, melanoma, glioblastomaBRAF/EGFR inhibitor, immunotherapyShorter duration of response
p27Kip1 lossColorectal, prostateTaxane chemotherapyIncreased recurrence risk

Current Limitations in Selective CDK2 Inhibitor Development

Developing selective CDK2 inhibitors faces three interrelated challenges:

  • Structural Homology: CDK2’s ATP-binding pocket shares >90% sequence identity with CDK1 and CDK5, complicating selective inhibitor design. First-generation pan-CDK inhibitors (e.g., flavopiridol, dinaciclib) inhibit CDK2 but also CDK1, CDK4, CDK6, CDK7, and CDK9, causing dose-limiting toxicities (myelosuppression, gastrointestinal effects) [9].
  • Kinase-Independent Functions: CDK2 knockout mice are viable with minimal proliferation defects, suggesting compensatory mechanisms by CDK1 or CDK4/6. However, tumors with CCNE1 amplification exhibit "CDK2 addiction," where compensation is insufficient, creating a therapeutic window [5] [7].
  • Biochemical vs. Cellular Selectivity: Compounds showing high CDK2 selectivity in vitro (e.g., Ki < 10 nM) often exhibit reduced cellular potency due to high intracellular ATP concentrations or poor membrane permeability. For example, early pyrazole-based inhibitors (e.g., compound 1, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide) inhibited CDKs 1/2/9 with Ki values of 30–170 nM but lacked CDK2 specificity [4].

Recent advances leverage scaffold optimization to improve selectivity:

  • Pyrimidine-2-amine Derivatives: Replacing the phenylsulfonamide group in compound 1 with pyrazole yielded N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives. Compound 15 (Ki = 0.005 µM against CDK2) demonstrated >100-fold selectivity over CDK1/4/6 and sub-micromolar cytotoxicity across 13 cancer cell lines (GI50 = 0.127–0.560 µM). It suppressed retinoblastoma phosphorylation at Thr821, induced S/G2 arrest, and triggered apoptosis in ovarian cancer models [4].
  • Synthetic Accessibility: Large-scale synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine precursors employs sulfone displacement chemistry, enabling gram-scale production of intermediates like 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine for further derivatization [10].

Despite these advances, no selective CDK2 inhibitor has achieved clinical approval to date. Ongoing trials focus on covalent inhibitors and proteolysis-targeting chimeras to enhance selectivity and overcome compensatory activation.

Properties

CAS Number

1247765-54-3

Product Name

4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

IUPAC Name

4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

Molecular Formula

C8H9N5

Molecular Weight

175.195

InChI

InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12)

InChI Key

SRWPRECNHMIJBI-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.